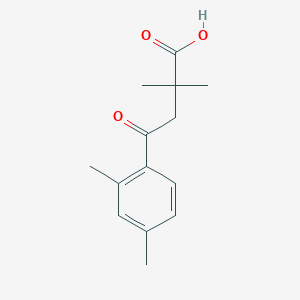
Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 3,5-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate typically involves the esterification of 5-(3,5-dimethylphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of high-purity starting materials and efficient purification techniques, such as distillation or recrystallization, ensures the production of high-quality ester.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitrating mixture (HNO3 and H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: 5-(3,5-Dimethylphenyl)-5-oxovaleric acid.
Reduction: 5-(3,5-Dimethylphenyl)-5-hydroxyvalerate.
Substitution: 3,5-Dimethyl-4-nitrophenyl-5-oxovalerate (nitration product).
Scientific Research Applications
Chemistry: Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of ester derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ester functionality allows for modifications that can lead to the discovery of new drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for use in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(3,5-dimethylphenyl)-5-oxovalerate depends on its specific application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol. The phenyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of this compound are determined by its specific use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
Ethyl 5-phenyl-5-oxovalerate: Similar structure but lacks the 3,5-dimethyl substitution on the phenyl ring.
Methyl 5-(3,5-dimethylphenyl)-5-oxovalerate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-(4-methylphenyl)-5-oxovalerate: Similar structure but with a single methyl substitution on the phenyl ring.
Uniqueness: this compound is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and physical properties. This substitution pattern can affect the compound’s interactions with other molecules and its overall stability.
Properties
IUPAC Name |
ethyl 5-(3,5-dimethylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-4-18-15(17)7-5-6-14(16)13-9-11(2)8-12(3)10-13/h8-10H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUMDPFVFQREGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645556 |
Source


|
| Record name | Ethyl 5-(3,5-dimethylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-72-9 |
Source


|
| Record name | Ethyl 5-(3,5-dimethylphenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)


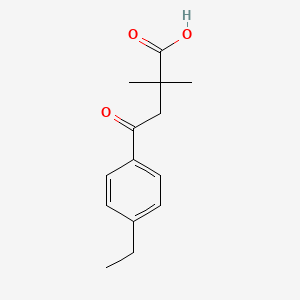


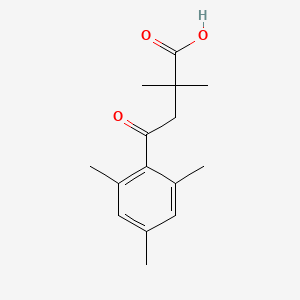
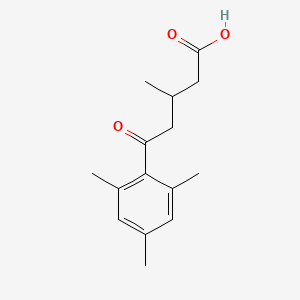
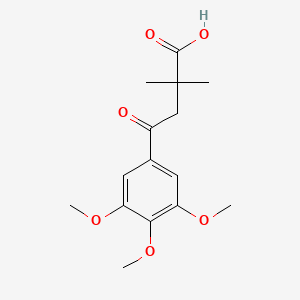
![2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B1325832.png)
![5-(Benzo[d][1,3]dioxol-5-yl)-3-methyl-5-oxopentanoic acid](/img/structure/B1325833.png)
![5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325834.png)

